molecular formula C20H22FNO4S B11416719 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11416719
M. Wt: 391.5 g/mol
InChI Key: GTKIKYXZQCHGJY-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorobenzyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide” typically involves multiple steps:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the fluorobenzyl group: This step involves the reaction of the dioxidotetrahydrothiophene intermediate with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methylphenoxy group: The final step involves the reaction of the intermediate with 3-methylphenol and chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring or to reduce other functional groups.

    Substitution: The fluorobenzyl and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfone derivatives, while reduction could yield simpler acetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving sulfur-containing compounds.

    Medicine: As a potential drug candidate for the treatment of diseases involving oxidative stress or inflammation.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The dioxidotetrahydrothiophene ring could play a role in redox reactions, while the fluorobenzyl and methylphenoxy groups could influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide: Lacks the dioxidotetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide: Lacks the fluorobenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide: Lacks the methylphenoxy group.

Uniqueness

The uniqueness of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide” lies in the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22FNO4S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C20H22FNO4S/c1-15-5-4-7-18(11-15)26-13-20(23)22(17-9-10-27(24,25)14-17)12-16-6-2-3-8-19(16)21/h2-8,11,17H,9-10,12-14H2,1H3

InChI Key

GTKIKYXZQCHGJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Origin of Product

United States

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